1: Gumireddy K, Li A, Cao L, Yan J, Liu L, Xu X, Pazoles C, Huang Q. NOV-002, A Glutathione Disulfide Mimetic, Suppresses Tumor Cell Invasion and Metastasis. J Carcinog Mutagen. 2013 Apr 30;2013. pii: S7-002. PubMed PMID: 24377058; PubMed Central PMCID: PMC3872994.
2: Grek CL, Townsend DM, Uys JD, Manevich Y, Coker WJ 3rd, Pazoles CJ, Tew KD. S-glutathionylated serine proteinase inhibitors as plasma biomarkers in assessing response to redox-modulating drugs. Cancer Res. 2012 May 1;72(9):2383-93. doi: 10.1158/0008-5472.CAN-11-4088. Epub 2012 Mar 8. PubMed PMID: 22406622.
3: Diaz-Montero CM, Wang Y, Shao L, Feng W, Zidan AA, Pazoles CJ, Montero AJ, Zhou D. The glutathione disulfide mimetic NOV-002 inhibits cyclophosphamide-induced hematopoietic and immune suppression by reducing oxidative stress. Free Radic Biol Med. 2012 May 1;52(9):1560-8. doi: 10.1016/j.freeradbiomed.2012.02.007. Epub 2012 Feb 15. PubMed PMID: 22343421; PubMed Central PMCID: PMC3341494.
4: Montero AJ, Diaz-Montero CM, Deutsch YE, Hurley J, Koniaris LG, Rumboldt T, Yasir S, Jorda M, Garret-Mayer E, Avisar E, Slingerland J, Silva O, Welsh C, Schuhwerk K, Seo P, Pegram MD, Glück S. Phase 2 study of neoadjuvant treatment with NOV-002 in combination with doxorubicin and cyclophosphamide followed by docetaxel in patients with HER-2 negative clinical stage II-IIIc breast cancer. Breast Cancer Res Treat. 2012 Feb;132(1):215-23. doi: 10.1007/s10549-011-1889-0. Epub 2011 Dec 3. PubMed PMID: 22138748; PubMed Central PMCID: PMC3697917.
5: Montero AJ, Jassem J. Cellular redox pathways as a therapeutic target in the treatment of cancer. Drugs. 2011 Jul 30;71(11):1385-96. doi: 10.2165/11592590-000000000-00000. Review. PubMed PMID: 21812504.
6: Sönmez MF, Savranlar Y. Letter to the editor regarding the article by Jenderny et al. Biomed Pharmacother. 2011 Aug;65(5):385. doi: 10.1016/j.biopha.2011.04.002. Epub 2011 Jun 28. PubMed PMID: 21782378.
7: Uys JD, Manevich Y, Devane LC, He L, Garret TE, Pazoles CJ, Tew KD, Townsend DM. Preclinical pharmacokinetic analysis of NOV-002, a glutathione disulfide mimetic. Biomed Pharmacother. 2010 Sep;64(7):493-8. doi: 10.1016/j.biopha.2010.01.003. Epub 2010 Feb 24. PubMed PMID: 20359856; PubMed Central PMCID: PMC2921589.
8: Jenderny S, Lin H, Garrett T, Tew KD, Townsend DM. Protective effects of a glutathione disulfide mimetic (NOV-002) against cisplatin induced kidney toxicity. Biomed Pharmacother. 2010 Jan;64(1):73-6. doi: 10.1016/j.biopha.2009.09.009. Epub 2009 Oct 17. PubMed PMID: 19896793; PubMed Central PMCID: PMC3388846.
9: Townsend DM, Tew KD. Pharmacology of a mimetic of glutathione disulfide, NOV-002. Biomed Pharmacother. 2009 Feb;63(2):75-8. doi: 10.1016/j.biopha.2008.08.019. Epub 2008 Sep 17. PubMed PMID: 18851905; PubMed Central PMCID: PMC2657662.
10: Townsend DM, Pazoles CJ, Tew KD. NOV-002, a mimetic of glutathione disulfide. Expert Opin Investig Drugs. 2008 Jul;17(7):1075-83. doi: 10.1517/13543784.17.7.1075 . PubMed PMID: 18549343.
11: Townsend DM, He L, Hutchens S, Garrett TE, Pazoles CJ, Tew KD. NOV-002, a glutathione disulfide mimetic, as a modulator of cellular redox balance. Cancer Res. 2008 Apr 15;68(8):2870-7. doi: 10.1158/0008-5472.CAN-07-5957. PubMed PMID: 18413755; PubMed Central PMCID: PMC3397193.
12: Townsend DM, Findlay VL, Tew KD. Glutathione S-transferases as regulators of kinase pathways and anticancer drug targets. Methods Enzymol. 2005;401:287-307. Review. PubMed PMID: 16399394.